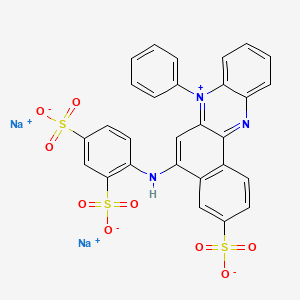![molecular formula C15H17N5O6S2 B1236348 7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefpodoxime is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound, a cephalosporin derivative, has been explored for its potential in various synthetic and characterization studies. For instance, Blau et al. (2008) reported the synthesis and total NMR characterization of a similar cephalosporin derivative, highlighting its potential as a carrier for a range of drugs containing an amino group (Blau et al., 2008). Additionally, Fareed et al. (2012) prepared a novel derivative by condensation of ceftriaxone disodium with 4-hydroxybenzaldehyde, elucidating its structure using various techniques (Fareed et al., 2012).
Antibacterial Activity
This chemical compound's derivatives have shown significant antibacterial activity. The synthesis and antibacterial activity of diastereomeric 7-methoxylated cephalosporins, including derivatives of this compound, have been described by Applegate et al. (1978), demonstrating notable activity against beta-lactamase-producing organisms (Applegate et al., 1978).
Binding Interactions
Ikpeazu et al. (2017) investigated the binding free energy and bonding interactions between monosubstituted cefovecin, an antibiotic of the cephalosporin class, and Pseudomonas aeruginosa lipase. This study provides insight into the molecular interactions and potential applications of this compound in inhibiting bacterial lipases (Ikpeazu et al., 2017).
Chemical Stability and Hydrolysis
Koshy and Cazers (1997) described the controlled hydrolysis of ceftiofur sodium, a compound closely related to the specified chemical, highlighting the formation of various degradation products under different conditions. This study is crucial for understanding the chemical stability and potential applications of this compound (Koshy & Cazers, 1997).
Drug Synthesis and Derivatives
Several studies have focused on synthesizing and characterizing derivatives of this compound for potential pharmacological applications. For example, the work by Abdulghani and Hussain (2015) involved synthesizing Schiff base derivatives of cefotaxime, a closely related antibiotic, and their metal complexes (Abdulghani & Hussain, 2015).
Eigenschaften
Produktname |
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
|---|---|
Molekularformel |
C15H17N5O6S2 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8- |
InChI-Schlüssel |
WYUSVOMTXWRGEK-UWVJOHFNSA-N |
Isomerische SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O |
Kanonische SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-10,1a-(Epoxymethano)oxireno[4,5]cyclodeca[1,2-b]furan-12-one, 3,6,10,10a-tetrahydro-5,9-dimethyl-, [1aS-(1aR*,4E,10R*,10aR*)]-](/img/structure/B1236266.png)
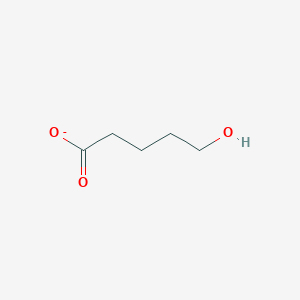
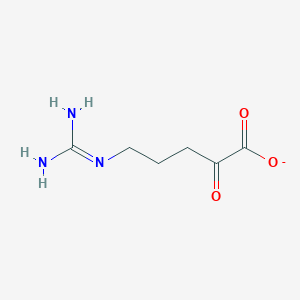
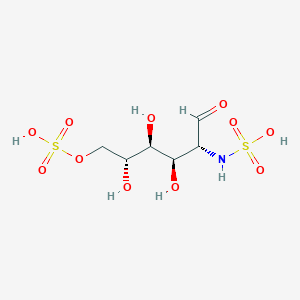
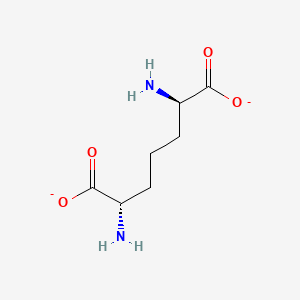
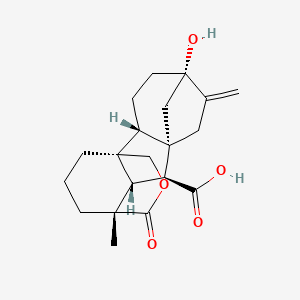
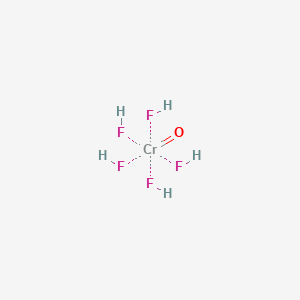
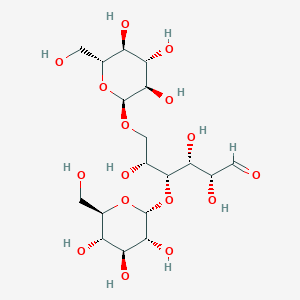
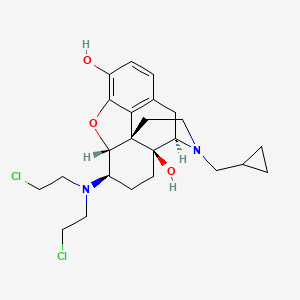
![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)

